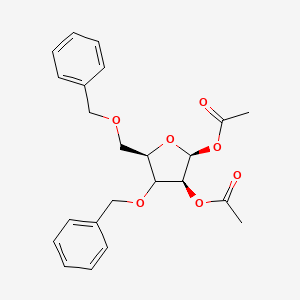

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

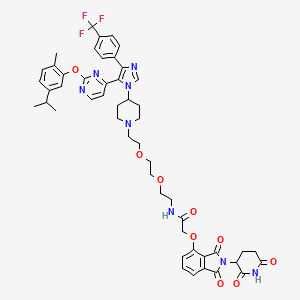

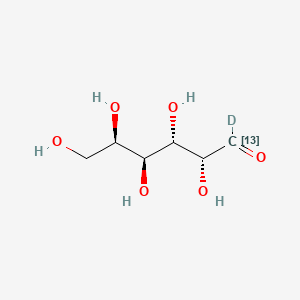

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose typically involves the acetylation and benzylation of D-xylofuranose. The process begins with the protection of hydroxyl groups followed by selective acetylation and benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and yield are optimized for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted xylofuranose derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

Medicine: Potential use in the development of anticancer drugs targeting lymphoid malignancies.

Industry: Utilized in the production of nucleoside analogs for research purposes.

Wirkmechanismus

The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose

- 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose

- 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Comparison: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is unique due to its specific acetyl and benzyl protection groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it has a broader range of applications in anticancer research due to its ability to inhibit DNA synthesis and induce apoptosis .

Eigenschaften

Molekularformel |

C23H26O7 |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

[(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1 |

InChI-Schlüssel |

QQEKCYXHFJIXJS-FJPMACBPSA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)